Akt inhibitor: Research identified a potent and selective Akt inhibitor, Hu7691, derived from 1-(3,4-Difluorophenyl)piperidin-4-one. Hu7691 demonstrated significant anticancer activity and a favorable safety profile, particularly regarding reduced cutaneous toxicity compared to other Akt inhibitors. []
EGFR inhibitor: CHMFL-EGFR-202, an irreversible EGFR mutant kinase inhibitor, utilizes 1-(3,4-Difluorophenyl)piperidin-4-one as a core structure. It exhibited strong antiproliferative effects against EGFR mutant-driven non-small cell lung cancer (NSCLC) cell lines. []
FLT3 kinase inhibitor: CHMFL-FLT3-122, incorporating 1-(3,4-Difluorophenyl)piperidin-4-one, emerged as a potent FLT3 kinase inhibitor with promising activity against FLT3-ITD positive acute myeloid leukemia. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7